4-Morpholin-4-yl-4-oxo-butyric acid is a chemical compound with the molecular formula and a molecular weight of 187.20 g/mol. It is classified as a derivative of morpholine and butyric acid, featuring a morpholine ring attached to a butyric acid moiety with an oxo group at the fourth position. This compound has garnered attention for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of antihypertensive agents due to its human renin inhibitory activity .
The compound is identified by the CAS number 67900-19-0 and is categorized under organic compounds with potential therapeutic uses. It is often sourced from chemical suppliers such as Sigma-Aldrich and Oakwood Chemical, where it is available for research purposes . The classification of this compound falls under the category of heterocyclic compounds due to the presence of the morpholine ring.
The synthesis of 4-Morpholin-4-yl-4-oxo-butyric acid typically involves the reaction of morpholine with succinic anhydride in tetrahydrofuran (THF) under controlled conditions. This method allows for the formation of the desired compound at room temperature under a nitrogen atmosphere, ensuring minimal interference from moisture or other reactive species .
The reaction can be summarized as follows:
This straightforward synthetic route emphasizes the importance of solvent choice and reaction atmosphere in achieving optimal yields.
The molecular structure of 4-Morpholin-4-yl-4-oxo-butyric acid consists of a morpholine ring (a six-membered ring containing one oxygen atom) linked to a butyric acid chain that features a carbonyl (oxo) group. The structural representation can be illustrated as follows:
Key structural data includes:
4-Morpholin-4-yl-4-oxo-butyric acid can participate in various chemical reactions typical of carboxylic acids and amines, including:
The reactivity profile highlights its utility as a building block in organic synthesis, particularly in generating more complex pharmaceutical compounds. The presence of both acidic and basic functional groups allows for diverse reaction pathways.
The mechanism by which 4-Morpholin-4-yl-4-oxo-butyric acid exerts its biological effects is primarily linked to its role as an intermediate in synthesizing antihypertensive agents. It is believed to inhibit human renin activity, which plays a crucial role in regulating blood pressure.
While specific kinetic data may vary based on experimental conditions, studies indicate that compounds derived from this structure can significantly affect cardiovascular function .
Key physical properties include:
Chemical properties include:
These properties are essential for determining its suitability for various applications in chemical synthesis and pharmaceutical development .
4-Morpholin-4-yl-4-oxo-butyric acid is primarily utilized in scientific research for:
Its versatility as a building block makes it valuable in medicinal chemistry, where it can be modified further to enhance efficacy or reduce side effects .
The primary industrial synthesis of 4-morpholin-4-yl-4-oxo-butyric acid (CAS 67900-19-0) employs a nucleophilic acyl substitution reaction between morpholine and succinic anhydride. This single-step process occurs under mild conditions (20–25°C) in aprotic solvents like dichloromethane or ethyl acetate, yielding the target compound at >85% efficiency [5] [8]. The reaction mechanism involves the nucleophilic nitrogen of morpholine attacking the electrophilic carbonyl carbon of succinic anhydride, leading to ring opening and formation of the γ-keto acid derivative.
Alternative routes include Friedel-Crafts acylation adaptations, where succinic anhydride reacts with electron-rich arenes (e.g., anisole) catalyzed by Lewis acids (AlCl₃, BF₃). This yields 4-aryl-4-oxobutyric acid intermediates, which undergo morpholine substitution via nucleophilic displacement [3]. However, this pathway requires additional purification steps due to regioisomer formation, reducing the overall yield to 60–75% [3].
Table 1: Comparative Analysis of Synthetic Pathways
Method | Reagents/Conditions | Yield (%) | Byproducts |
---|---|---|---|
Succinic Anhydride Route | Morpholine, CH₂Cl₂, 25°C, 4h | 85–92 | <5% succinic monoamide |
Friedel-Crafts Route | Anisole/AlCl₃, then morpholine | 60–75 | Regioisomers (15–20%) |
Critical optimization strategies include:
Lewis acid catalysis significantly enhances the functionalization efficiency of 4-morpholin-4-yl-4-oxo-butyric acid. Boron trifluoride etherate (BF₃·OEt₂) promotes intramolecular hydroalkoxylation of keto-acid precursors, facilitating morpholine ring formation at 50–60°C with 80–88% yield [4]. This method avoids high-temperature conditions (>100°C) traditionally required for dehydrative cyclization.
For enantioselective synthesis, ruthenium-catalyzed asymmetric transfer hydrogenation generates chiral 3-substituted morpholine intermediates. The [(S,S)-Ts-DPEN]Ru complex achieves 90–95% enantiomeric excess (ee) by leveraging hydrogen-bonding interactions between the catalyst and oxygen atoms of the morpholine precursor [4]. Additionally, palladium-mediated aerobic oxidative cyclization (Pd(DMSO)₂(TFA)₂) constructs the morpholine core via Wacker-type cyclization of alkenols, though this remains more applicable to substituted morpholines than the target compound [4].
Table 2: Catalytic Systems for Functionalization
Catalyst | Reaction Type | Temperature | Efficiency | Limitations |
---|---|---|---|---|
BF₃·OEt₂ | Hydroalkoxylation | 50–60°C | 80–88% yield | Limited to precursors |
[(S,S)-Ts-DPEN]Ru | Asymmetric hydrogenation | 25–40°C | 90–95% ee | High catalyst loading |
Pd(DMSO)₂(TFA)₂ | Aerobic oxidative cyclization | 80°C | 70–75% yield | Requires O₂ atmosphere |
Solvent optimization is critical for improving the sustainability of synthesizing 4-morpholin-4-yl-4-oxo-butyric acid. Replacing dichloromethane (environmental toxicity: persistence = 120 days) with renewable ethyl acetate reduces the E-factor (kg waste/kg product) from 8.5 to 2.3. This switch maintains yields at 85–90% while enhancing biodegradability [5] [8].
Continuous flow chemistry techniques minimize waste through precise reaction control. The Silicon Amine Protocol (SLAP) employs an organic photocatalyst (tetraphenylporphyrin, TPP) under flow conditions, achieving 88% yield with a 15-minute residence time. This method reduces side products like N-succinyl-bis-morpholine to <2% compared to 5–8% in batch processes [4].
Solvent-free conditions are achievable via microwave-assisted synthesis. Morpholine and succinic anhydride react neat under microwave irradiation (150W, 100°C, 10 min), yielding 89% product with minimal purification. This approach eliminates solvent waste entirely and reduces energy use by 60% versus conventional heating [5].
Table 3: Green Chemistry Optimization Strategies
Strategy | Conditions | Yield (%) | Waste Reduction | Byproducts |
---|---|---|---|---|
Ethyl acetate solvent | 25°C, 4h, acidification | 85–90 | E-factor: 2.3 (vs. 8.5) | <5% monoacid |
Continuous flow (SLAP) | TPP catalyst, 15 min residence | 88 | 50% less solvent | <2% bis-adduct |
Microwave-assisted | Solvent-free, 100°C, 10 min | 89 | Zero solvent waste | Traces (<1%) |
Key advancements include:
Concluding Remarks
The synthesis of 4-morpholin-4-yl-4-oxo-butyric acid exemplifies modern organic chemistry's shift toward catalysis-driven efficiency and waste-minimized processes. While the succinic anhydride route remains dominant for its simplicity, emerging techniques like asymmetric hydrogenation and photochemical flow synthesis offer routes to high-purity derivatives. Future advancements will likely focus on enzymatic functionalization and fully integrated circular manufacturing systems.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0